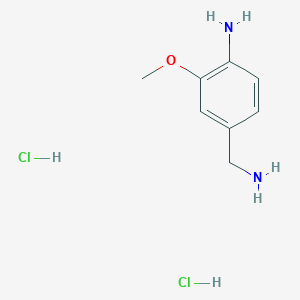

![molecular formula C27H22FN5O3 B3013289 N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide CAS No. 1030132-75-2](/img/structure/B3013289.png)

N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine and piperazine derivatives with sulfonyl groups, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, including enantioselective catalysis, antimicrobial activity, and potential as drug candidates for diseases like Alzheimer's and tuberculosis .

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, starting with the reaction of sulfonyl chlorides with piperidine followed by N-sulfonation in the presence of dry methylene dichloride and triethylamine . Another approach includes the conversion of ethyl piperidin-3-carboxylate into various oxadiazole derivatives, which are then reacted with different electrophiles under basic conditions in an aprotic polar solvent . These methods highlight the versatility of piperidine scaffolds in synthesizing a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data . These techniques confirm the presence of the sulfonyl group and the piperidine or piperazine ring in the compounds, which are crucial for their biological activity.

Chemical Reactions Analysis

The piperidine derivatives undergo various chemical reactions, including hydrosilylation of N-aryl imines, which is catalyzed by enantioselective Lewis basic catalysts derived from l-piperazine-2-carboxylic acid . The nature of substitutions on the benzhydryl and sulfonamide rings influences the reactivity and the resulting biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are not explicitly discussed in the provided papers. However, the high yields and enantioselectivities achieved in the synthesis suggest that the compounds are stable under the reaction conditions . The antimicrobial activity studies indicate that the physical and chemical properties of the synthesized compounds are conducive to their efficacy against various pathogens .

Applications De Recherche Scientifique

Molecular Structure and Characterization

- A compound with structural similarities to N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide was synthesized and characterized using spectroscopic techniques and X-ray diffraction, revealing insights into molecular configurations and interactions (Naveen et al., 2015).

Biochemical and Pharmacological Screening

- Research focusing on virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds with similar structures, which demonstrated potential in inhibiting breast cancer cell invasion, migration, and adhesion (Wang et al., 2011).

- Another study investigated the molecular interaction of an antagonist with a similar structure to the CB1 cannabinoid receptor, providing insights into the binding interactions and potential therapeutic applications (Shim et al., 2002).

Anticancer Properties

- Research on indapamide derivatives, which share structural similarities, showed significant proapoptotic activity on melanoma cell lines, indicating potential applications in cancer therapy (Yılmaz et al., 2015).

Antiproliferative and Anti-HIV Activity

- A series of compounds structurally related to the query molecule were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and their potential Anti-HIV properties (Al-Soud et al., 2010).

Other Biological Applications

- Studies have synthesized and analyzed various derivatives for potential biological activities, including antimicrobial and antioxidant properties, suggesting a wide range of applications for such compounds in pharmaceutical and healthcare research (Patel et al., 2009).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN5O3/c1-15-7-10-22(16(2)11-15)30-23(34)14-33-13-21(24(35)20-9-8-17(3)29-26(20)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZQTKLKVCEWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013229.png)